1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Description
This compound (CAS: 1856077-66-1) is a pyrazole-amine derivative with a molecular formula of C₁₀H₁₄ClF₂N₅ and a molecular weight of 277.70 g/mol . Its structure features:
- A 3-methylpyrazole core substituted with a difluoromethyl group at position 1.
- An N-[(1-ethylpyrazol-3-yl)methyl] side chain, conferring both lipophilic and hydrogen-bonding properties.
- A hydrochloride salt to enhance solubility.
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-3-17-5-4-9(16-17)6-14-10-7-18(11(12)13)15-8(10)2;/h4-5,7,11,14H,3,6H2,1-2H3;1H |
InChI Key |
QTWUOCVODCRPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2C)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Methyl-1-(Difluoromethyl)pyrazol-4-amine
The difluoromethyl-substituted pyrazole is synthesized via cyclization reactions. A common approach involves reacting 2,2-difluoroacetyl halides with α,β-unsaturated esters under alkaline conditions, followed by hydrolysis to yield α-difluoroacetyl intermediates. For example:
- Cyclization with Methyl Hydrazine : A solution of 2,2-difluoroacetyl chloride is treated with methyl hydrazine in tetrahydrofuran (THF) at 0–5°C. This forms a mixture of 3-(difluoromethyl)-1-methylpyrazol-4-carboxylic acid and its isomer, which is purified via recrystallization (yield: 75–88%).
- Diazotization and Coupling : Alternative methods use diazonium salt formation from 4-halo-1-methylpyrazol-3-amine, followed by coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide. This minimizes isomer formation, achieving a 95:5 ratio of desired product.
Preparation of 1-Ethylpyrazole-3-methylamine
The 1-ethylpyrazole component is synthesized via alkylation:
- Ethylation of Pyrazole : Pyrazole is treated with ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C.
- Chloromethylation : The 3-position of 1-ethylpyrazole is functionalized using chloromethyl methyl ether (MOMCl) and a Lewis acid (e.g., ZnCl₂), yielding 1-ethyl-3-(chloromethyl)pyrazole.
Coupling of Pyrazole Moieties
The two pyrazole units are connected via a methylene amine bridge using nucleophilic substitution or reductive amination.
Nucleophilic Substitution
- Reaction Conditions : 3-Methyl-1-(difluoromethyl)pyrazol-4-amine reacts with 1-ethyl-3-(chloromethyl)pyrazole in acetonitrile at 50–60°C for 12–24 hours. Triethylamine is added to scavenge HCl, improving yields (70–85%).
- Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Reductive Amination
An alternative method involves forming an imine intermediate:
- Imine Formation : The amine group of 3-methyl-1-(difluoromethyl)pyrazol-4-amine reacts with aldehyde derivatives of 1-ethylpyrazole in methanol under reflux.
- Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C) reduces the imine to the secondary amine, yielding the target compound.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and solubility:
- Acid Treatment : The amine is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0–5°C until precipitation is complete.
- Crystallization : The hydrochloride salt is filtered, washed with cold ethanol, and dried under vacuum (purity: >99% by HPLC).
Optimization and Challenges
Isomer Control
The cyclization of pyrazole intermediates often produces positional isomers. For example, methyl hydrazine can lead to 1-methyl-3-(difluoromethyl)pyrazole (desired) and 1-methyl-5-(difluoromethyl)pyrazole (undesired). Strategies to mitigate this include:
Yield Enhancement
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates.
- Catalysts : Sodium iodide in coupling reactions increases yields by 10–15%.
Characterization and Quality Control
The final product is validated using:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Purity ≥99.5%.
- Mass Spectrometry : Molecular ion peak at m/z 277.70 [M+H]⁺.
Industrial-Scale Synthesis
Patents disclose scalable methods:
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Antifungal Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal activities against various phytopathogenic fungi. For instance, studies have shown that specific analogs of 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine demonstrate enhanced efficacy compared to traditional fungicides, making them promising candidates for agricultural applications .
Inhibition Studies
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, certain pyrazole derivatives have been reported to act as inhibitors of alcohol dehydrogenase, suggesting potential applications in treating conditions related to alcohol metabolism .
Case Study 1: Antifungal Efficacy
A study published in Molecules demonstrated that a series of pyrazole derivatives, including those structurally similar to 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine, exhibited superior antifungal activity against seven different fungal strains. The research utilized quantitative structure–activity relationship (QSAR) modeling to predict and optimize the biological activity of these compounds .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of pyrazole compounds. The findings revealed that certain derivatives effectively inhibited alcohol dehydrogenase, which could lead to therapeutic applications in managing alcohol-related disorders. The study provided detailed kinetic parameters and molecular docking analyses to elucidate the binding interactions between the enzyme and the inhibitor .
Agricultural Use
Due to their antifungal properties, compounds like 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride are being explored as potential agrochemicals. Their ability to combat resistant fungal strains positions them as valuable alternatives to conventional fungicides.
Pharmaceutical Development
In pharmaceutical contexts, this compound's efficacy as an enzyme inhibitor opens avenues for drug development targeting metabolic disorders. Its unique structure allows for modifications that could enhance selectivity and potency against specific biological targets.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to target proteins, while the pyrazole rings contribute to its overall stability and activity. The compound may interact with various pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural and physicochemical attributes of the target compound with its analogs:
Functional Group Impact on Bioactivity
A. Difluoromethyl Group
- Introduces electronegativity and metabolic stability by resisting oxidative degradation. Present in all listed compounds.
- In the target compound, it balances the lipophilic ethylpyrazole side chain, optimizing membrane permeability .
B. Ethyl vs. Propyl/Pentyl Chains
- Ethyl (Target) : Provides moderate hydrophobicity for cell penetration without excessive logP.
- Propyl/Pentyl : Increased logP may enhance tissue retention but reduce aqueous solubility .
C. Fluorine and Methyl Substitutions
Salt Forms and Solubility
Biological Activity
1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a difluoromethyl group and dual pyrazole rings, enhances its biological activity, making it a candidate for various therapeutic applications, particularly in oncology and infectious disease treatment.
- Molecular Formula : C11H15F2N5
- Molecular Weight : 255.27 g/mol
- IUPAC Name : 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine
- InChI Key : XKXRVVMIHMHNAX-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity, while the pyrazole moiety facilitates interactions with various biological targets. This dual functionality is crucial for its therapeutic effects, particularly in inhibiting cancer cell proliferation and combating microbial infections.
Biological Activities
-
Anticancer Activity :
- Studies have indicated that compounds similar to 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor necrosis factor (TNF) and interleukin (IL) pathways, which are critical in cancer progression .
- A recent study demonstrated that modifications in the pyrazole structure could lead to enhanced anti-tumor activity against various cancer cell lines .
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against bacteria such as E. coli and S. aureus, with some compounds showing inhibition rates comparable to standard antibiotics .
- In vitro studies have shown that certain analogs can effectively inhibit the growth of phytopathogenic fungi, indicating potential applications in agricultural settings .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine typically involves multi-step processes starting from readily available precursors. The synthetic routes often include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the difluoromethyl group via halogenation reactions.
- Final amination steps to achieve the desired structure.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Difluoromethyl)-N-(4-methoxyphenyl)methyl]pyrazol-3-amine | C12H14ClF2N3O | Contains a methoxyphenyl group |
| 1-(Difluoromethyl)-N-(1-methylpyrazol-4)amide | C10H12F2N4O | Exhibits antifungal properties |
| 3-Methyl-1H-pyrazole | C4H6N2 | Simpler structure with limited bioactivity |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole-based compounds in clinical settings:
- Cancer Treatment : A clinical trial involving a pyrazole derivative demonstrated a reduction in tumor size among participants with advanced-stage cancers .
- Infection Control : Another study showed that a similar compound effectively reduced bacterial load in animal models infected with resistant strains of S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
